molecular formula C5H9NO B13544802 (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

Cat. No.: B13544802
M. Wt: 99.13 g/mol
InChI Key: XXYHSNJHVRBNDW-RFZPGFLSSA-N
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Description

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane is a chiral, saturated bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused oxetane and pyrrolidine ring system, resulting in a rigid, three-dimensional structure that is rich in sp3-hybridized carbons. Such Fsp3-rich scaffolds are increasingly sought after in lead optimization, as they can improve the success rates of drug candidates by enhancing solubility, selectivity, and other key physicochemical properties . The primary research value of this bicyclic framework lies in its use as a key synthetic intermediate and a conformational constraint in the design of novel pharmacophores . Its strained and defined geometry makes it a valuable isostere for flatter, aromatic ring systems or more flexible chain structures, allowing researchers to explore new chemical space and modulate the biological activity of potential therapeutic molecules . This scaffold is particularly useful in constructing structurally diverse and complex molecules for DNA-encoded libraries (DELs) and for probing new sets of small, saturated compounds during hit identification . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-6-4(1)5/h4-6H,1-3H2/t4-,5-/m1/s1

InChI Key

XXYHSNJHVRBNDW-RFZPGFLSSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC2

Canonical SMILES

C1COC2C1NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for (1R,5R)-2-Oxa-6-azabicyclo[32

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3,6-Diazabicyclo[3.2.0]heptane Derivatives

  • Example : (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (A-859261)
    • Structure : Differs by replacing the oxa group with a second nitrogen (3,6-diaza).
    • Pharmacology : Exhibits potent α7-nAChR binding (Ki = 0.5 nM), slightly superior to its (1S,5S) enantiomer (Ki = 0.6 nM) .
    • Key Difference : Stereochemistry critically influences receptor affinity. The (1R,5R) configuration enhances binding, likely due to optimal spatial alignment with the receptor’s active site.

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Example: Oxacillin Structure: Contains a sulfur atom (thia) instead of oxygen and a carboxylate side chain. Pharmacology: Antibacterial activity via inhibition of penicillin-binding proteins (PBPs). No significant α7-nAChR affinity . Key Difference: Substitution of oxa with thia shifts the mechanism from neurological to antibacterial, highlighting heteroatom-dependent target specificity.

1-Azabicyclo[3.2.0]heptene Carbapenems

  • Example : Imipenem
    • Structure : Features a β-lactam ring fused to the bicyclo[3.2.0] system with a hydroxyethyl side chain.
    • Pharmacology : Broad-spectrum β-lactam antibiotic inhibiting bacterial cell wall synthesis. The bicyclic core enhances stability against β-lactamases .
    • Key Difference : The unsaturated heptene ring and β-lactam functionality confer distinct reactivity and biological activity compared to the saturated oxa-aza analog.

Structural and Functional Analysis

Table 1: Comparative Properties of Bicyclo[3.2.0] Derivatives

Compound Heteroatoms Key Substituents Biological Target Ki or IC50 (nM) Application
(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane 1 Oxa, 1 Aza None (core structure) α7-nAChR Not reported Neurological ligand precursor
(1R,5R)-3,6-Diazabicyclo[3.2.0]heptane 2 Aza Methyl group at N6 α7-nAChR 0.5 Neuropharmacology
Oxacillin 1 Thia, 1 Aza Isoxazolyl side chain Penicillin-binding proteins N/A Antibiotic
Imipenem 1 Aza Hydroxyethyl, thioether side chain Bacterial cell wall N/A Antibiotic

Stereochemical and Physicochemical Considerations

  • Stereochemistry : The (1R,5R) configuration in the oxa-aza analog optimizes receptor binding, whereas (1S,5S) enantiomers show reduced activity .
  • Solubility and Stability : Hydrochloride salts (e.g., rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride) improve aqueous solubility for pharmacological applications .
  • Synthetic Accessibility : Ring-closing metathesis and enantioselective catalysis are common methods for bicyclo[3.2.0] synthesis, though functionalization (e.g., methyl or trifluoroacetate groups) adds complexity .

Research Implications

  • Neurological Applications : The oxa-aza core’s high α7-nAChR affinity supports its use in PET radioligands for neuroimaging .
  • Antibacterial vs. Neurological Targeting : Structural variations (e.g., thia for oxa) redirect activity from neurological receptors to bacterial enzymes, underscoring the scaffold’s versatility .

Q & A

Q. Key Considerations

  • Reagent Selection : Lead tetraacetate (Pb(OAc)₄) or other oxidizing agents may be used for decarboxylative cyclization .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysis are critical for achieving the (1R,5R) configuration .

How can researchers confirm the stereochemistry and structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as shown in Butcher et al. (2005) for a related azabicycloheptane derivative .
  • NMR Spectroscopy : ¹H-¹H NOESY and ¹³C NMR help assign spatial relationships between protons and carbons, particularly for bridgehead substituents .
  • Chiral HPLC : Resolves enantiomeric impurities, ensuring >98% enantiomeric excess (e.g., rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol) .

Advanced Tip
Contradictions in spectral data (e.g., unexpected coupling constants) may arise from conformational flexibility. Computational modeling (DFT) can reconcile discrepancies by predicting low-energy conformers .

What reaction pathways are available for functionalizing the azabicycloheptane core?

Basic Research Question
The nitrogen and oxygen atoms in the bicyclic system enable diverse functionalization:

  • Oxidation/Reduction : The hydroxyl group in [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol can be oxidized to ketones or reduced to alkanes, depending on the reagent (e.g., PCC for oxidation, NaBH₄ for reduction) .
  • Substitution : Photocatalytic Minisci-like conditions introduce heterocycles (e.g., pyridines) at bridgehead positions .

Advanced Research Question Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect reactivity? The trifluoromethyl group in rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid increases lipophilicity and metabolic stability but may sterically hinder nucleophilic attacks. Kinetic studies comparing trifluoromethyl vs. methyl derivatives are recommended .

How can researchers optimize reaction yields while maintaining stereochemical integrity?

Advanced Research Question

  • Catalyst Screening : Palladium-catalyzed asymmetric cyclizations improve enantioselectivity. For example, tert-butyl (1R,5R,6R)-6-carbamoyl derivatives achieved >90% ee using Pd(OAc)₂ with chiral ligands .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote racemization. Low-temperature conditions (-20°C) mitigate this .

Q. Methodological Recommendation

  • Dose-Response Curves : Compare IC₅₀ values under consistent conditions (pH, temperature).
  • Structural-Activity Relationships (SAR) : Introduce substituents systematically (e.g., benzyl, trifluoromethyl) and correlate with bioactivity .

How can scalable synthesis be achieved for preclinical studies?

Advanced Research Question
Industrial-scale production requires:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclizations .
  • Protection/Deprotection Strategies : Boc groups (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) simplify purification and enhance stability .

Case Study
The synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid achieved 85% yield in a 10 L reactor using automated pH control .

What are the emerging applications of this bicyclic scaffold in drug discovery?

Advanced Research Question

  • Antibiotic Development : Penicillin-derived analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes) target β-lactamase-resistant pathogens .
  • Neurological Targets : Diazabicycloheptanes modulate nicotinic acetylcholine receptors, showing promise for Alzheimer’s disease .

Q. Table: Bioactivity of Key Derivatives

CompoundTargetActivity (IC₅₀)Reference
Cr(III) complex S. aureus2.5 µM
Trifluoromethyl derivative Metabolic stabilityt₁/₂ = 6.2 h

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